N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a biphenyl structure with a formyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of 4’-formylbiphenyl with acetamide under specific conditions. One common method is the direct acylation of 4’-formylbiphenyl using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4’-Carboxy[1,1’-biphenyl]-3-yl)acetamide.
Reduction: 4’-Hydroxymethyl[1,1’-biphenyl]-3-yl)acetamide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the biphenyl structure may facilitate interactions with hydrophobic regions of biological membranes or proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide: Similar structure but with the formyl group at the 2’ position.
N-(4’-Formylphenyl)acetamide: Lacks the biphenyl structure, having only a single phenyl ring.
Uniqueness
N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide is unique due to the presence of both the formyl and acetamide groups on a biphenyl scaffold. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmaceuticals and agrochemicals. This compound features a biphenyl structure with a formyl group at the para position relative to an acetamide group, contributing to its unique chemical properties.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of functional groups that may facilitate interactions with biological targets. The formyl group is known for its ability to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to modulation of their activity. The biphenyl structure may enhance hydrophobic interactions, which can be critical for membrane permeability and binding affinity.
Structural Features
Feature | Description |
---|---|
Biphenyl Structure | Provides rigidity and enhances hydrophobic interactions |
Formyl Group | Capable of forming covalent bonds with biological molecules |
Acetamide Group | Enhances solubility and bioavailability |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptotic cell death in cancer cell lines such as MCF-7 and HepG2. The mechanism often involves the activation of intrinsic apoptosis pathways, as evidenced by increased levels of pro-apoptotic proteins like Bax and caspase-9 in treated cells .
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory potential. Preliminary studies suggest it may inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This effect is critical in conditions characterized by chronic inflammation, indicating a possible therapeutic application in inflammatory diseases .
The biological activity of this compound is hypothesized to involve:
- Binding to Enzymes/Receptors: The compound may interact with specific enzymes or receptors, altering their function.
- Covalent Modifications: The formyl group can engage in nucleophilic attack on amino acid residues in proteins.
- Hydrophobic Interactions: The biphenyl moiety enhances binding to hydrophobic regions within proteins or membranes.
Study 1: Anticancer Activity Assessment
A study evaluating various acetamide derivatives demonstrated that this compound exhibited cytotoxic effects against MCF-7 cells. The results indicated a significant increase in apoptosis markers after treatment, confirming its potential as an anticancer agent .
Study 2: Anti-inflammatory Mechanism Exploration
In another investigation focusing on anti-inflammatory properties, compounds structurally related to this compound were shown to reduce levels of nitric oxide and reactive oxygen species in LPS-stimulated macrophages. This suggests a promising avenue for treating inflammatory conditions through modulation of oxidative stress pathways .
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[3-(4-formylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(18)16-15-4-2-3-14(9-15)13-7-5-12(10-17)6-8-13/h2-10H,1H3,(H,16,18) |
InChI Key |
ILUSJXSEUSJNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.